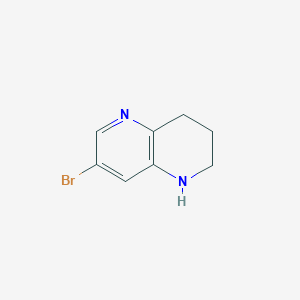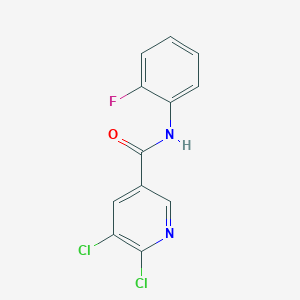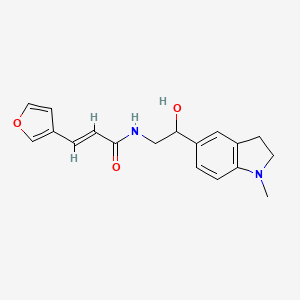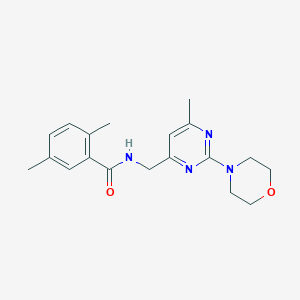![molecular formula C13H12F3N3O B2640458 N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 2060751-81-5](/img/structure/B2640458.png)
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, the introduction of the trifluoromethyl group, and the attachment of the cyclopropylmethyl carboxamide group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrrolopyridine core, the electronegativity of the trifluoromethyl group, and the polarity of the carboxamide group. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyrrolopyridine core, the trifluoromethyl group, and the carboxamide group. The trifluoromethyl group is known for its high electronegativity and stability, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Acid-Catalyzed Transformations in Heterocyclic Systems
Research into the acid-catalyzed transformations of similar compounds, like N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, highlights potential applications in synthesizing new heterocyclic systems. Such transformations can lead to the development of novel compounds with diverse applications in pharmaceuticals and materials science (Stroganova, Vasilin, & Krapivin, 2016).
Gold-Catalyzed Hydroarylation in Pyrroles
The intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides using gold(III) catalysis to produce pyrrolo[2,3-c]pyridine derivatives, as studied by Borsini et al. (2011), indicates a method for creating bicyclic pyrrolo-fused pyridinones. This approach could be applied to similar structures for generating complex molecular architectures in pharmaceutical research (Borsini et al., 2011).
Palladium-Catalyzed Synthesis
Wang et al. (2006) describe a palladium-catalyzed cyanation/reduction sequence in the synthesis of a key pharmaceutical intermediate, which could be relevant for synthesizing compounds related to N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. Such methods are crucial in developing new pharmaceuticals and intermediates (Wang et al., 2006).
Antimicrobial Activity in Pyrrole Derivatives
Dyatkina et al. (2002) explored the antimicrobial properties of pyrrole derivatives, demonstrating the potential for compounds like N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in developing new antimicrobials. Their research shows how modifications in pyrrole structures can lead to significant antibacterial activity (Dyatkina et al., 2002).
Synthesis of Novel Heterocyclic Compounds
Kumar and Mashelker (2007) synthesized novel oxadiazole heterocyclic compounds, indicating the potential for synthesizing diverse heterocyclic structures using pyrrolopyridine derivatives. Such compounds could have applications in various fields, including pharmaceuticals and materials science (Kumar & Mashelker, 2007).
Antifungal Activity of Pyrrolo-pyridine Derivatives
Wu et al. (2012) synthesized N-(substituted pyridinyl) pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities. This suggests that similar pyrrolopyridine derivatives could be explored for their antifungal properties (Wu et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)9-3-8-4-10(19-11(8)17-6-9)12(20)18-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLYCINFFXYGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)

![6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640383.png)




![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)
![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)